Cas no 16597-31-2 (1-methylpiperidin-3-yl benzoate)

1-methylpiperidin-3-yl benzoate 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinol, 1-methyl-, benzoate (ester)
- 1-methylpiperidin-3-yl benzoate
- AKOS033907983
- 16597-31-2
- CHEMBL587214
- EN300-26868237
-
- インチ: InChI=1S/C13H17NO2/c1-14-9-5-8-12(10-14)16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3
- InChIKey: YWDRCXARSAQKAK-UHFFFAOYSA-N
- ほほえんだ: CN1CCCC(C1)OC(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 219.12601
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.54
1-methylpiperidin-3-yl benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26868237-0.05g |
1-methylpiperidin-3-yl benzoate |
16597-31-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
1-methylpiperidin-3-yl benzoate 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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5. Book reviews
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
1-methylpiperidin-3-yl benzoateに関する追加情報
1-Methylpiperidin-3-yl Benzoate (CAS No. 16597-31-2): An Overview of Its Properties, Applications, and Recent Research
1-Methylpiperidin-3-yl benzoate (CAS No. 16597-31-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
The chemical structure of 1-methylpiperidin-3-yl benzoate consists of a benzoate moiety linked to a 1-methylpiperidine ring. The presence of the piperidine ring, which is a common structural motif in many bioactive compounds, contributes to its pharmacological properties. The benzoate group, on the other hand, adds to its stability and solubility characteristics, making it an attractive candidate for further development.
Recent studies have explored the potential therapeutic applications of 1-methylpiperidin-3-yl benzoate. One notable area of research is its use as an intermediate in the synthesis of drugs targeting neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The researchers found that these derivatives could effectively cross the blood-brain barrier and modulate key signaling pathways involved in neuroprotection.
In addition to its potential in neurological applications, 1-methylpiperidin-3-yl benzoate has also been investigated for its anti-inflammatory properties. A study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-methylpiperidin-3-yl benzoate may have therapeutic potential in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The physicochemical properties of 1-methylpiperidin-3-yl benzoate have also been extensively studied. It is known to be a white crystalline solid with a melting point ranging from 85°C to 87°C. Its solubility in various solvents, including water, ethanol, and dimethyl sulfoxide (DMSO), makes it suitable for use in both laboratory and industrial settings. The compound's stability under different conditions has been evaluated, and it has been found to be stable at room temperature and under normal storage conditions.
Synthesis methods for 1-methylpiperidin-3-yl benzoate have been optimized to improve yield and purity. One common approach involves the esterification reaction between 3-piperidinemethanol and benzoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). This method has been shown to produce high yields with minimal side products. Alternative synthetic routes have also been explored to enhance efficiency and reduce environmental impact.
The safety profile of 1-methylpiperidin-3-yl benzoate is an important consideration for its use in pharmaceutical applications. Toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safety.
In conclusion, 1-methylpiperidin-3-yl benzoate (CAS No. 16597-31-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in advancing medical treatments for various diseases.
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